molecular formula C11H19NO2 B13089787 3-(4-Methylpiperidin-2-yl)oxan-4-one

3-(4-Methylpiperidin-2-yl)oxan-4-one

Katalognummer: B13089787
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: LQVLBUPINIYSQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylpiperidin-2-yl)oxan-4-one is a chemical compound with the molecular formula C₁₁H₁₉NO₂ and a molecular weight of 197.27 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and an oxan-4-one moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylpiperidin-2-yl)oxan-4-one typically involves the reaction of 4-methylpiperidine with an appropriate oxan-4-one precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and advanced reaction techniques to ensure the consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylpiperidin-2-yl)oxan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound. Substitution reactions result in a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

3-(4-Methylpiperidin-2-yl)oxan-4-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-(4-Methylpiperidin-2-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(4-Methylpiperidin-2-yl)oxan-4-one: C₁₁H₁₉NO₂

    4-Methylpiperidine: C₆H₁₃N

    Oxan-4-one: C₅H₈O₂

Uniqueness

This compound is unique due to its specific combination of a piperidine ring with a methyl group and an oxan-4-one moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

3-(4-methylpiperidin-2-yl)oxan-4-one

InChI

InChI=1S/C11H19NO2/c1-8-2-4-12-10(6-8)9-7-14-5-3-11(9)13/h8-10,12H,2-7H2,1H3

InChI-Schlüssel

LQVLBUPINIYSQF-UHFFFAOYSA-N

Kanonische SMILES

CC1CCNC(C1)C2COCCC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.